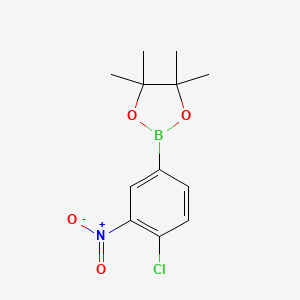

2-(4-Chloro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(4-Chloro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 913836-26-7, molecular formula: C₁₂H₁₅BClNO₄, molecular weight: 283.52 g/mol) is a boronic ester derivative widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds. Its structure features a dioxaborolane ring (pinacol boronate) and a chloro-nitro-substituted aromatic ring. The electron-withdrawing nitro (-NO₂) and chloro (-Cl) groups at the 3- and 4-positions of the phenyl ring modulate electronic and steric properties, influencing reactivity and stability in organic transformations .

Properties

IUPAC Name |

2-(4-chloro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BClNO4/c1-11(2)12(3,4)19-13(18-11)8-5-6-9(14)10(7-8)15(16)17/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEIRGLFECZUCTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20657459 | |

| Record name | 2-(4-Chloro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913836-26-7 | |

| Record name | 2-(4-Chloro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=913836-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Chloro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Palladium-Catalyzed Borylation of 2-Chloro-4-nitroaniline Derivatives

- Starting Materials: 2-Chloro-4-nitroaniline or related halogenated nitroaromatic compounds

- Boron Source: Bis(pinacolato)diboron

- Catalyst: Palladium complexes, e.g., Pd(dppf)Cl2 (1,1'-bis(diphenylphosphino)ferrocene palladium(II) dichloride)

- Base: Cesium carbonate or potassium carbonate

- Solvent: Mixtures of water and dimethyl sulfoxide (DMSO) or acetonitrile

- Reaction Conditions: Typically conducted at room temperature to reflux temperatures (~20 °C to 80 °C) for 4–8 hours under inert atmosphere (argon or nitrogen)

- Yield: Approximately 49% to 70% depending on reaction specifics and purification methods

Example Procedure:

A mixture of 2-chloro-4-nitroaniline (or a halogenated nitroaromatic), bis(pinacolato)diboron, palladium catalyst, and cesium carbonate in a DMSO/water solvent system is stirred at 20 °C for 4 hours. The reaction mixture is then worked up by extraction and purified to yield the target boronic ester.

Alternative Synthesis via Trifluoromethanesulfonic Anhydride Activation Followed by Palladium-Catalyzed Coupling

- Step 1: Activation of the aromatic amine or phenol precursor with trifluoromethanesulfonic anhydride in the presence of diisopropylethylamine at low temperature (-60 °C) to form a triflate intermediate.

- Step 2: Palladium-catalyzed borylation of the triflate intermediate with bis(pinacolato)diboron in tetrahydrofuran (THF) using potassium carbonate as base at reflux for 8 hours.

- Step 3: Hydrogenation or further functional group manipulation as needed to obtain the final boronic ester.

This method allows for high regioselectivity and is suitable for substrates sensitive to direct halogenation or other harsh conditions.

Reaction Conditions and Yields Summary Table

| Method | Starting Material | Catalyst & Base | Solvent(s) | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Pd-catalyzed borylation | 2-Chloro-4-nitroaniline | Pd(dppf)Cl2, Cs2CO3 | DMSO/H2O | 20 | 4 | ~49 | Mild conditions, aqueous solvent |

| Triflate activation + Pd borylation | Aromatic amine (activated) | Pd(PPh3)4, K2CO3 | THF | Reflux | 8 | 60-70 | Low temp activation, high selectivity |

| Direct borylation of halogenated aromatics | 4-Chloro-3-nitrophenyl halide | Pd catalyst, base (K2CO3 or Cs2CO3) | Acetonitrile or DMSO | 20-80 | 4-8 | 50-70 | Common industrial approach |

Key Research Findings and Notes

- The palladium-catalyzed borylation is the most widely used and reliable method, providing moderate to good yields with high functional group tolerance, including nitro and chloro substituents.

- Reaction efficiency depends on the choice of base, solvent system, and temperature. Cesium carbonate in mixed aqueous-organic solvents often enhances solubility and reaction rates.

- The use of triflate intermediates can improve regioselectivity and yield but requires an additional activation step.

- The boronic ester product is typically isolated as a pale yellow solid after purification by filtration, extraction, and crystallization or chromatography.

- The compound serves as a valuable intermediate in Suzuki-Miyaura cross-coupling reactions and in the synthesis of biologically active molecules due to the boronate group's versatility.

Experimental Considerations

- Inert Atmosphere: Most procedures require argon or nitrogen to avoid oxidation of palladium catalysts and boron reagents.

- Temperature Control: Low temperatures during triflate formation prevent side reactions; moderate temperatures suffice for borylation.

- Purification: Filtration through Celite, solvent evaporation under reduced pressure, and recrystallization are standard.

- Safety: Nitro and chloro substituents require careful handling due to potential toxicity and reactivity.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Chloro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily used in cross-coupling reactions, such as the Suzuki-Miyaura coupling reaction. It can also undergo oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), base (e.g., sodium carbonate), and an organic solvent (e.g., water/ethanol mixture).

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed:

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Chloro-nitrophenol derivatives.

Reduction: Chloro-nitroaniline derivatives.

Substitution: Chloro-nitrophenyl ethers or esters.

Scientific Research Applications

This compound is widely used in scientific research due to its versatility in organic synthesis. It is particularly valuable in the development of pharmaceuticals, agrochemicals, and materials science. Its ability to form carbon-carbon bonds efficiently makes it a key reagent in the synthesis of complex organic molecules.

Applications in Chemistry:

Cross-Coupling Reactions: Used in the synthesis of biaryl compounds, which are important in the development of organic electronic materials.

Synthesis of Heterocycles: Facilitates the construction of heterocyclic compounds that are prevalent in natural products and pharmaceuticals.

Applications in Biology and Medicine:

Drug Development: Utilized in the synthesis of drug candidates, particularly those involving biaryl structures.

Protein Labeling: Employed in the labeling of biomolecules for imaging and diagnostic purposes.

Applications in Industry:

Material Science: Used in the synthesis of organic electronic materials, such as OLEDs (organic light-emitting diodes).

Agrochemicals: Involved in the production of compounds used in crop protection.

Mechanism of Action

The mechanism by which 2-(4-Chloro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects primarily involves its role as a boronic ester in cross-coupling reactions. The boronic ester group undergoes transmetalation with a palladium catalyst, followed by the formation of a carbon-carbon bond with an organic halide.

Molecular Targets and Pathways:

Transmetalation: The boronic ester group reacts with a palladium catalyst to form a palladium-boron complex.

Cross-Coupling: The palladium-boron complex reacts with an organic halide to form a new carbon-carbon bond.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Steric Properties

The following table compares key structural analogs, focusing on substituent variations and their impact:

Key Observations:

- Electron-Withdrawing Groups (EWGs): Nitro (-NO₂) and chloro (-Cl) groups increase the electrophilicity of the boron atom, facilitating transmetallation in cross-coupling reactions .

- Positional Isomerism: Ortho-substituted nitro groups (e.g., 2-NO₂ in ) reduce yields due to steric clashes, whereas para-substituted analogs (e.g., ) exhibit higher efficiency.

Spectroscopic and Stability Data

- ¹H NMR Shifts: The target compound’s aromatic protons are expected near δ 7.5–8.5 ppm due to nitro group deshielding. For comparison:

- Stability: Electron-withdrawing nitro groups stabilize the boron center against hydrolysis, whereas methoxy groups (-OCH₃) may increase susceptibility to oxidation .

Biological Activity

2-(4-Chloro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound recognized for its significant role in organic synthesis and potential biological applications. This compound features a boronic ester group attached to a chloro-nitrophenyl moiety, which enhances its reactivity and versatility in forming carbon-carbon bonds. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

- Molecular Formula : C₁₂H₁₅BClNO₄

- CAS Number : 913836-26-7

- Molecular Weight : 283.52 g/mol

- Structure : The compound contains a boron atom coordinated with a dioxaborolane ring and a nitrophenyl substituent.

Antitumor Properties

Recent studies have indicated that compounds similar to this compound exhibit antitumor activity against various cancer cell lines. Specifically:

- Breast Cancer : In vitro studies demonstrated that related compounds inhibit the proliferation of breast cancer cells through apoptosis induction.

- Lung Cancer : Similar effects were observed in lung cancer cell lines, where these compounds showed a dose-dependent reduction in cell viability.

The biological activity is believed to be linked to:

- Reactive Oxygen Species (ROS) Generation : The nitro group in the structure may facilitate the generation of ROS, leading to oxidative stress in cancer cells.

- Inhibition of Key Enzymes : The compound may inhibit specific enzymes involved in tumor growth and metastasis.

Case Studies

- Study on Anticancer Activity :

- Mechanistic Insights :

Data Table: Biological Activity Overview

| Activity Type | Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Antitumor | Breast Cancer | 15 | Induction of apoptosis |

| Antitumor | Lung Cancer | 20 | ROS generation |

| Enzyme Inhibition | Protein Kinases | 10 | Disruption of signaling pathways |

Q & A

Q. What are the standard synthetic routes for preparing 2-(4-chloro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

The synthesis typically involves coupling a halogenated aromatic precursor (e.g., 4-chloro-3-nitrobenzene derivative) with a boron reagent such as bis(pinacolato)diboron (B₂pin₂). A transition-metal catalyst (e.g., Pd or Ni) is often employed under inert conditions. For example, Miyaura-Suzuki coupling protocols (as referenced for analogous dioxaborolanes) use Pd catalysts in solvents like THF or dioxane at 80–100°C . Purification is achieved via flash column chromatography, yielding ~80–90% purity. Key parameters include stoichiometric ratios of boron reagent to aryl halide (1.1:1) and catalyst loading (1–5 mol%) .

Q. How is the compound characterized, and what analytical techniques are critical for verification?

1H, 13C, and 11B NMR spectroscopy are essential for structural confirmation. For example:

- 11B NMR : A singlet near δ 30–32 ppm confirms the dioxaborolane moiety .

- 1H NMR : Aromatic protons from the chloronitrophenyl group appear as doublets in δ 7.5–8.5 ppm, with methyl groups from the pinacol ester as a singlet at δ 1.0–1.3 ppm .

- MS (HRMS) : Molecular ion peaks align with the calculated exact mass (e.g., C₁₂H₁₄BClN₂O₄: ~312.06 g/mol). IR spectroscopy detects B–O stretches (~1350 cm⁻¹) .

Advanced Research Questions

Q. What factors influence the reactivity of this dioxaborolane in cross-coupling reactions?

Key variables include:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance electrophilic boron reactivity but may reduce selectivity.

- Temperature : Elevated temperatures (e.g., >80°C) accelerate transmetalation but risk decomposition of the nitro group.

- Steric hindrance : The chloro and nitro substituents on the phenyl ring slow coupling due to steric and electronic effects. Computational studies (DFT) suggest the nitro group’s electron-withdrawing nature lowers boron’s Lewis acidity, necessitating stronger bases (e.g., Cs₂CO₃) to activate intermediates .

Q. How can conflicting spectroscopic data (e.g., missing 13C signals) be resolved?

Quadrupolar relaxation of the 11B nucleus (spin 3/2) can broaden or suppress adjacent 13C signals in NMR. To mitigate this:

Q. What are the challenges in optimizing catalytic systems for this compound’s use in C–H borylation?

The nitro group’s strong electron-withdrawing effect can deactivate catalysts (e.g., Ir complexes). Strategies include:

- Ligand design : Bulky, electron-rich ligands (e.g., dtbpy) stabilize the metal center and prevent nitro-group interference .

- Substrate pre-activation : Pre-coordination with Lewis acids (e.g., AlMe₃) enhances boron’s electrophilicity .

- Kinetic studies : Monitor reaction progress via in situ IR to identify deactivation pathways (e.g., catalyst poisoning by nitro-reduction byproducts) .

Q. How do steric and electronic effects of the chloro-nitro substituents impact regioselectivity in Suzuki-Miyaura couplings?

- Steric effects : The nitro group at the 3-position directs coupling to the para position of the phenyl ring.

- Electronic effects : The chloro substituent slightly enhances ortho-directed coupling but competes with the nitro group’s stronger electron-withdrawing influence. Computational modeling (e.g., NBO analysis) can predict dominant pathways .

Methodological Notes

- Synthetic protocols : Follow inert-atmosphere techniques (glovebox/Schlenk line) to prevent hydrolysis of the boron center .

- Data interpretation : Cross-reference NMR with X-ray crystallography (where available) to resolve ambiguities. For example, Acta Crystallographica Section E provides structural data for analogous ferrocenyl dioxaborolanes .

- Safety : Nitro-containing compounds may be explosive under high heat or shock. Conduct DSC analysis to assess thermal stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.